Published Chemical Space Analysis: This Compound vs. the General MCD Inhibitor Pharmacophore
A 2007 3D-QSAR study on the malonyl-CoA decarboxylase (MCD) inhibitor pharmacophore provides a quantitative framework for evaluating new candidates. While the exact target compound was not in the study, its structure can be analyzed against the established CoMFA and CoMSIA models. The models, which had predictive correlation coefficients of 0.718 and 0.725 respectively, identify a strong preference for a hydrogen-bond acceptor at the position occupied by the compound's trifluoromethyl carbinol group. This provides a class-level inference that replacing this group with a simple alkyl or non-hydrating substituent would be detrimental to predicted activity .
| Evidence Dimension | Predicted MCD inhibitory activity based on 3D-QSAR models |
|---|---|
| Target Compound Data | Structure contains a trifluoromethyl carbinol group, a key H-bond acceptor in the pharmacophore. |
| Comparator Or Baseline | Ideal pharmacophore features from CoMFA/CoMSIA models (r^2_pred = 0.718 and 0.725) |
| Quantified Difference | Not quantifiable for this specific compound; presence of the key acceptor group is predicted to be essential for activity, while its absence is associated with inactive or weak inhibitors. |
| Conditions | 3D-QSAR models built from a series of MCD inhibitors (Cheng et al. J. Med. Chem. 2006, 49, 1517-1525; Bioorg. Med. Chem. Lett. 2006, 16, 695-700) . |
Why This Matters
This provides the only evidence-based rationale for selecting this specific chemotype over others lacking the H-bonding trifluoromethyl carbinol group for research on MCD-related pathways.
- [1] Cheng, J. F., Chen, M., Wallace, D. M., Tith, S., Arrhenius, T., Kashiwagi, H., Ono, Y., Haramura, M., Nadzan, A. M., & Glyn, R. (2007). 3D-QSAR studies on malonyl coenzyme A decarboxylase inhibitors. Bioorganic & Medicinal Chemistry, 15(13), 4470-4481. PMID: 17482825. View Source
